molecular formula C16H22BrNO5S B288393 Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate

Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate

货号 B288393
分子量: 420.3 g/mol
InChI 键: VEFLHQIJGITVDB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate, also known as BEP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the enzyme protein disulfide isomerase (PDI), which plays a crucial role in protein folding and redox regulation.

作用机制

Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate binds to the active site of PDI and inhibits its enzymatic activity. PDI contains two active sites, a thioredoxin-like domain and a redox-active site. Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate selectively binds to the redox-active site of PDI, leading to the accumulation of misfolded proteins and triggering the UPR pathway.
Biochemical and Physiological Effects:
Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to induce cell death in cancer cells by activating the UPR pathway. It has also been shown to inhibit viral replication by disrupting the formation of viral disulfide bonds. In addition, Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory cytokine interleukin-1β.

实验室实验的优点和局限性

Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate is a potent and selective inhibitor of PDI and has been shown to be effective in several preclinical studies. However, it has some limitations for lab experiments. Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate is a relatively large molecule, which may limit its cellular uptake and distribution. In addition, Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has a relatively short half-life, which may limit its efficacy in vivo.

未来方向

There are several future directions for the study of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate. One potential application is in the treatment of cancer. Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to induce cell death in several types of cancer cells, including breast, lung, and prostate cancer cells. Further studies are needed to determine the efficacy of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate in animal models and clinical trials.
Another potential application is in the treatment of viral infections. Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to inhibit the replication of several viruses, including HIV, influenza, and hepatitis C virus. Further studies are needed to determine the mechanism of action and efficacy of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate against viral infections.
In addition, Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has potential applications in the treatment of neurodegenerative disorders. PDI has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate in animal models and clinical trials.
Conclusion:
In conclusion, Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate is a promising compound with potential therapeutic applications in cancer, viral infections, and neurodegenerative disorders. Its selective inhibition of PDI activity makes it a valuable tool for studying the role of PDI in cellular processes. Further studies are needed to determine its efficacy in animal models and clinical trials.

合成方法

The synthesis of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with piperidine-3-carboxylic acid ethyl ester in the presence of a base. The reaction yields Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate as a white solid with a purity of over 95%. The synthesis of Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate is relatively simple and can be performed on a large scale.

科学研究应用

Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. PDI is involved in the regulation of several cellular processes, including protein folding, oxidative stress, and apoptosis. Dysregulation of PDI has been implicated in several diseases, including cancer, neurodegenerative disorders, and viral infections.
Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate has been shown to selectively inhibit PDI activity, leading to the accumulation of misfolded proteins and triggering the unfolded protein response (UPR) pathway. The UPR pathway is a cellular stress response that regulates protein folding and degradation. Activation of the UPR pathway can induce cell death in cancer cells and has been proposed as a potential therapeutic strategy.

属性

产品名称

Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate

分子式

C16H22BrNO5S

分子量

420.3 g/mol

IUPAC 名称

ethyl 1-(5-bromo-2-ethoxyphenyl)sulfonylpiperidine-3-carboxylate

InChI

InChI=1S/C16H22BrNO5S/c1-3-22-14-8-7-13(17)10-15(14)24(20,21)18-9-5-6-12(11-18)16(19)23-4-2/h7-8,10,12H,3-6,9,11H2,1-2H3

InChI 键

VEFLHQIJGITVDB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC(C2)C(=O)OCC

规范 SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC(C2)C(=O)OCC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。